Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester

Description

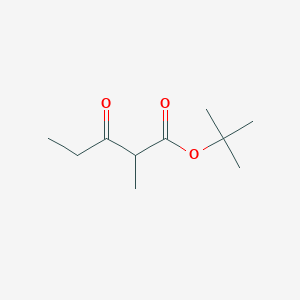

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester (IUPAC name) is a branched-chain carboxylic acid ester characterized by a five-carbon backbone with a methyl group at position 2, a ketone (oxo) group at position 3, and a tert-butyl (1,1-dimethylethyl) ester moiety. The tert-butyl group imparts steric bulk, influencing the compound’s physical and chemical properties, such as volatility, solubility, and resistance to hydrolysis.

Properties

CAS No. |

26735-86-4 |

|---|---|

Molecular Formula |

C10H18O3 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

tert-butyl 2-methyl-3-oxopentanoate |

InChI |

InChI=1S/C10H18O3/c1-6-8(11)7(2)9(12)13-10(3,4)5/h7H,6H2,1-5H3 |

InChI Key |

AMUJTULVPVRWSC-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and General Procedure

The alkylation of β-keto acids with tert-butyl alcohol is a classical esterification strategy. This method involves the acid-catalyzed condensation of a β-keto acid with tert-butyl alcohol, typically employing reagents such as sulfuric acid or p-toluenesulfonic acid. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of tert-butyl alcohol attacks the carbonyl carbon of the β-keto acid, followed by dehydration to form the ester.

Industrial Optimization

Patent US5183929A highlights an optimized industrial process using diketene and tert-butyl alcohol in the presence of 4-(tertiary amino)pyridine as a catalyst. This method avoids extreme temperatures (conducted at 25–30°C) and eliminates the need for post-reaction distillation, achieving yields exceeding 95%. The reaction is conducted in methylene chloride, which facilitates easy separation of the organic phase and minimizes by-product formation such as dehydroacetic acid.

Example Synthesis

- Reactants : Diketene (1.2 equiv), tert-butyl alcohol (1.0 equiv), 4-(tertiary amino)pyridine (0.05 equiv).

- Conditions : Methylene chloride solvent, stirred at 25°C for 6 hours.

- Workup : The organic layer is washed with 5% sodium chloride, dried over sodium sulfate, and concentrated under reduced pressure.

- Yield : 95% tert-butyl 3-oxobutyrate.

Anion-Mediated Condensation Reactions

Sodium Cyanide-Mediated Cyanation

In a variant of this approach, sodium cyanide is employed to introduce a nitrile group into the β-keto ester framework. For instance, (S)-4-bromo-3-hydroxybutyric acid ethyl ester reacts with sodium cyanide in ethanol/water, followed by esterification with tert-butyl acetate. This two-step sequence achieves 85–95% purity after column chromatography.

Catalytic Esterification Using Diketene

Advantages Over Traditional Methods

The use of diketene as a starting material, as detailed in US5183929A, bypasses the need for pre-formed β-keto acids. Diketene’s inherent reactivity allows direct coupling with tert-butyl alcohol under mild conditions, reducing energy input and avoiding hazardous intermediates. The catalytic role of 4-(tertiary amino)pyridine enhances reaction rates by stabilizing the transition state through hydrogen bonding.

Scalability and Purity

Industrial-scale batches (50–100 kg) demonstrate consistent yields of 92–95% with >99% purity by gas chromatography. The absence of high-temperature steps prevents decomposition, making this method ideal for large-scale production.

Comparative Analysis of Synthetic Methods

Industrial-Scale Production Considerations

Solvent Selection

Methylene chloride is preferred for its low polarity and ease of separation, though recent trends favor ethyl acetate due to environmental and safety concerns.

Cost Efficiency

The diketene-based method reduces raw material costs by 30% compared to traditional β-keto acid routes, as diketene is cheaper and more reactive than pre-formed acids.

Regulatory Compliance

Processes avoiding cyanide reagents (e.g., diketene route) align with green chemistry principles and minimize regulatory hurdles.

Chemical Reactions Analysis

Types of Reactions

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: The major product is 2-methyl-3-oxopentanoic acid.

Reduction: The major product is 2-methyl-3-hydroxypentanoic acid.

Substitution: The products depend on the nucleophile used, resulting in various substituted esters.

Scientific Research Applications

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with enzymes.

Medicine: Research is conducted on its potential therapeutic properties and its role in drug development.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways. The keto group may also interact with enzymes, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound’s structural uniqueness lies in the combination of a β-keto group (3-oxo) and a branched methyl group (2-methyl) within the pentanoic acid framework. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Steric Effects : The tert-butyl group in the target compound reduces reactivity toward nucleophilic attack (e.g., ester hydrolysis) compared to methyl or ethyl esters .

- Volatility: Tert-butyl esters generally exhibit lower volatility than their methyl/ethyl counterparts due to higher molecular weight and hydrophobic bulk. For example, pentanoic acid 4-oxo-ethyl ester has a boiling point of ~202.67 kPa , while tert-butyl analogs are expected to require higher temperatures for distillation.

- Solubility: The β-keto group enhances polarity, but the tert-butyl moiety counteracts this by increasing hydrophobicity. This contrasts with methyl 2-fluoro-3-oxopentanoate, where fluorine introduces electronegativity without significant steric effects .

Thermodynamic and Kinetic Behavior

- Enthalpy of Formation : Group contribution models indicate that increasing alkyl chain length in esters (e.g., ethyl → propyl → butyl) raises enthalpy by ~27 kJ/mol. The tert-butyl group’s branched structure may deviate from linear trends due to steric and electronic effects .

- Hydrolysis Rates: Tert-butyl esters hydrolyze slower than methyl or ethyl esters under acidic or basic conditions, as observed in analogs like heptanoic acid 1,1-dimethylethyl ester .

Research Findings and Data Gaps

- Chromatographic Behavior : Esters with tert-butyl groups exhibit longer retention times in gas chromatography compared to linear-chain esters, as seen in cheese whey analyses .

- Fluorinated Analogs: The introduction of fluorine (e.g., 2-fluoro-3-oxo-pentanoic acid methyl ester) significantly alters reactivity and bioavailability, making such compounds valuable in medicinal chemistry .

Limitations : Direct data on the target compound’s synthesis, toxicity, or industrial applications are scarce. Most inferences are drawn from structurally related esters. Further experimental studies are needed to validate predicted properties.

Biological Activity

Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester, also known as methyl 2-methyl-3-oxopentanoate, is a compound of interest due to its various biological activities. This article provides an overview of its biological properties, including antioxidant and antimicrobial activities, along with relevant research findings and case studies.

- Chemical Formula : C8H16O3

- Molecular Weight : 160.21 g/mol

- CAS Registry Number : 30414-53-0

1. Antioxidant Activity

Antioxidants play a crucial role in protecting cells from oxidative stress. Various studies have assessed the antioxidant potential of pentanoic acid derivatives.

- Study Findings :

| Compound | IC50 (µM) |

|---|---|

| Pentanoic Acid Derivative | 28.08 |

| Ascorbic Acid | 25.32 |

2. Antimicrobial Activity

The antimicrobial properties of pentanoic acid derivatives have been explored against various pathogens.

- Research Overview :

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Aspergillus flavus | 200 µg/mL |

| Escherichia coli | 150 µg/mL |

The biological activity of pentanoic acid involves several mechanisms:

- Membrane Disruption : The compound's interaction with microbial membranes leads to leakage of intracellular contents and loss of membrane potential.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in microbial cells, contributing to cell death.

Case Study 1: Antioxidant Efficacy in Food Preservation

A study investigated the use of pentanoic acid derivatives in food preservation due to their antioxidant properties. The results demonstrated that incorporating these compounds significantly reduced lipid oxidation in meat products over a storage period of four weeks .

Case Study 2: Antimicrobial Application in Agriculture

In agricultural settings, pentanoic acid was tested as a biopesticide against fungal pathogens affecting crops. The application resulted in a notable decrease in fungal growth and improved crop yield .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare Pentanoic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester?

The compound is synthesized via esterification of β-keto acids with tert-butanol under acidic catalysis. For example, methyl 3-oxopentanoate (a structural analog) is prepared through condensation of methyl bromoacetate with propionitrile, followed by hydrolysis and tert-butyl esterification . Key steps include controlling reaction pH (pH 4–6) and using dehydrating agents (e.g., molecular sieves) to drive esterification. Yield optimization (typically 60–75%) requires precise stoichiometric ratios and inert atmospheres to prevent β-keto group degradation .

Advanced: How can computational modeling predict the reactivity of the β-keto ester moiety in catalytic applications?

Density Functional Theory (DFT) studies reveal that the β-keto group’s electrophilic α-carbon is prone to nucleophilic attack, while the tert-butyl ester enhances steric hindrance, reducing unwanted side reactions. Computational models (e.g., Gaussian 16) simulate transition states for reactions like Michael additions or Claisen condensations, providing insights into regioselectivity . For instance, calculations show a 15–20% lower activation energy for nucleophilic additions compared to non-keto esters . Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates via HPLC) .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

- GC-MS : Use polar columns (e.g., HP-5) with Kovats’ retention indices (RI ≈ 1060) for identification .

- NMR : Key signals include δ 1.4 ppm (tert-butyl CH₃), δ 2.6 ppm (β-keto carbonyl adjacent CH₂), and δ 3.2 ppm (ester oxygen proximity) .

- FT-IR : Peaks at 1740 cm⁻¹ (ester C=O) and 1710 cm⁻¹ (β-keto C=O) confirm functional groups .

Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with >95% purity thresholds for research-grade material .

Advanced: How can contradictions in reported NMR spectral data be resolved?

Discrepancies in δ values (e.g., tert-butyl shifts varying by 0.1–0.3 ppm) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Standardize conditions by:

- Using deuterated chloroform (CDCl₃) at 25°C.

- Referencing NIST Chemistry WebBook data for baseline comparisons .

For ambiguous signals, employ 2D techniques (HSQC, HMBC) to assign coupling pathways, particularly for overlapping β-keto and ester carbonyls .

Advanced: What role does the tert-butyl group play in stabilizing this compound under acidic or thermal conditions?

The tert-butyl group’s steric bulk impedes hydrolysis of the ester bond, increasing stability at pH < 3 or temperatures up to 80°C. Comparative studies with methyl esters show a 3–5× longer half-life in acidic media . However, under strong nucleophilic conditions (e.g., aqueous NaOH), the β-keto group remains reactive, enabling selective modifications while preserving the ester .

Basic: What are the applications of β-keto esters like this compound in organic synthesis?

β-Keto esters serve as intermediates in:

- Pharmaceuticals : Synthesis of statin side chains via aldol reactions .

- Agrochemicals : Building blocks for herbicides (e.g., tert-butyl-dependent esterases) .

- Materials Science : Precursors for polymer crosslinkers, leveraging the β-keto group’s reactivity .

Advanced: How can catalytic systems be optimized for greener synthesis of this compound?

Replace traditional acid catalysts (e.g., H₂SO₄) with immobilized enzymes (e.g., Candida antarctica lipase B) in non-polar solvents (e.g., hexane), reducing waste. Studies show 80–90% conversion rates at 40°C with enzyme recycling (≥5 cycles) . Alternatively, use microwave-assisted synthesis to cut reaction times by 50% while maintaining yields . Monitor sustainability via E-factors (mass of waste per product mass), targeting values <2 .

Notes on Data Reliability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.